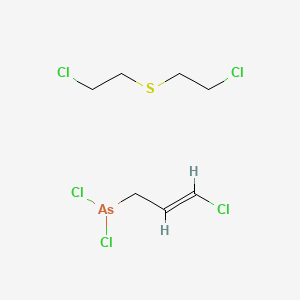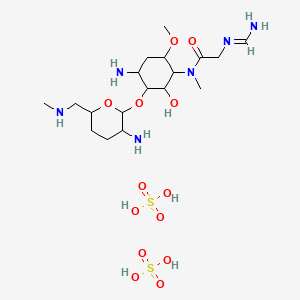
Mustard-Lewisite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mustard-Lewisite is a chemical warfare agent that combines the properties of sulfur mustard and lewisite This mixture is known for its blistering effects on the skin and mucous membranesThe combination of these two agents results in a compound with enhanced blistering properties and a lower freezing point, making it more effective in various environmental conditions .
準備方法
The preparation of Mustard-Lewisite involves the synthesis of its individual components, sulfur mustard and lewisite, followed by their combination.
Sulfur Mustard Synthesis: Sulfur mustard can be synthesized by reacting thiodiglycol with phosphorus trichloride.
Lewisite Synthesis: Lewisite is synthesized by the addition of arsenic trichloride to acetylene in the presence of a suitable catalyst.
化学反応の分析
Mustard-Lewisite undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: Both sulfur mustard and lewisite hydrolyze in water. .
Oxidation: Sulfur mustard can be oxidized to form mustard sulfoxide and mustard sulfone.
Substitution: Sulfur mustard reacts with thiourea to form isothiouronium salts, which decompose in the presence of sodium hydroxide.
科学的研究の応用
Mustard-Lewisite has been primarily studied for its toxicological effects and potential medical countermeasures.
作用機序
Mustard-Lewisite exerts its effects through alkylation, which damages DNA and proteins. Sulfur mustard forms cyclic sulfonium ions that react with nucleophiles in DNA, leading to cross-linking and strand breaks. Lewisite inhibits pyruvate dehydrogenase by binding to the lipoic acid cofactor, disrupting cellular respiration and energy production .
類似化合物との比較
Mustard-Lewisite is unique due to its combination of sulfur mustard and lewisite, which enhances its blistering properties and lowers its freezing point.
Similar Compounds:
This compound stands out due to its combined effects and enhanced properties, making it a more versatile chemical warfare agent .
特性
CAS番号 |
378791-32-3 |
|---|---|
分子式 |
C7H12AsCl5S |
分子量 |
380.4 g/mol |
IUPAC名 |
1-chloro-2-(2-chloroethylsulfanyl)ethane;dichloro-[(E)-3-chloroprop-2-enyl]arsane |
InChI |
InChI=1S/C4H8Cl2S.C3H4AsCl3/c5-1-3-7-4-2-6;5-3-1-2-4(6)7/h1-4H2;1,3H,2H2/b;3-1+ |
InChIキー |
GCPRNIZDNTXQIX-NBPLQZBRSA-N |
異性体SMILES |
C(CCl)SCCCl.C(/C=C/Cl)[As](Cl)Cl |
正規SMILES |
C(CCl)SCCCl.C(C=CCl)[As](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















